2-Bromochlorobenzene-d4

Description

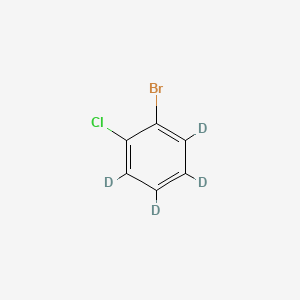

2-Bromochlorobenzene-d4 (C₆D₄BrCl, molecular weight 195.47) is a deuterated aromatic compound where four hydrogen atoms in the benzene ring are replaced by deuterium (²H). Its CAS registry number is 1219795-51-3 . This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy, due to its distinct isotopic signature . Its non-deuterated counterpart, 2-bromochlorobenzene (C₆H₄BrCl, molecular weight 191.45, CAS 694-80-4), has a boiling point of 204°C and a density of 1.649 g/cm³ .

Propriétés

Formule moléculaire |

C6H4BrCl |

|---|---|

Poids moléculaire |

195.48 g/mol |

Nom IUPAC |

1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |

Clé InChI |

QBELEDRHMPMKHP-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Br)[2H])[2H] |

SMILES canonique |

C1=CC=C(C(=C1)Cl)Br |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Starting Materials

The DoM strategy, pioneered by Snieckus et al., enables regiospecific deuteration at the ortho position relative to directing groups. For this compound, synthesis begins with [phenyl-²H₅]-benzoyl chloride (1), which undergoes lithium-halogen exchange with tert-butyllithium (t-BuLi) at −78°C under inert conditions. Subsequent quenching with deuterium oxide (D₂O) introduces deuterium at the ortho position, yielding [phenyl-²H₄]-2-bromobenzylamine (6).

Optimization and Challenges

A notable isotope effect during ortho-substitution necessitates precise stoichiometric control, with molar ratios of t-BuLi to substrate maintained at 1.2:1 . Reaction yields reach 85–90% after crystallization in tetrachloroethylene, though scalability is limited by the cryogenic conditions.

Electrochemical Deuteration Using D₂O

Single-Step Reductive Deuteration

Recent advances in electrochemistry enable debrominative deuteration of 2-bromo-N-arylacetamides at ambient temperatures. In a divided cell, 2-bromoacetamide undergoes cathodic reduction at −1.2 V (vs. Ag/AgCl) , with D₂O serving as the deuterium source. The C–Br bond cleaves selectively, followed by deuterium incorporation via proton-coupled electron transfer (PCET).

Operational Parameters and Yield

Key parameters include:

- Electrolyte: 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile

- Current Density: 5 mA/cm²

- Deuterium Source: D₂O (99.9% isotopic purity)

Yields range from 65–78% , with higher efficiency observed for electron-deficient substrates. This method bypasses toxic catalysts (e.g., Pd/C) but requires specialized electrochemical equipment.

Multistep Bromination-Chlorination Protocols

Industrial-Scale Halogenation

Patents CN113292405A and CN113292405B describe a five-step synthesis of 2-bromo-4-chlorobenzaldehyde, adaptable for deuterated analogs. Starting with p-nitrotoluene, sequential nitration , reduction , and Sandmeyer reaction introduce bromine and chlorine. Deuterium is incorporated during the reduction step using NaBD₄, yielding [phenyl-²H₄]-2-bromo-4-chlorotoluene .

Post-Treatment and Yield Enhancement

Post-reaction crystallization in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) increases purity to >98% . Total yields over six steps reach 79.5% , though the method generates significant halogenated waste.

Isotopic Exchange via Acid Catalysis

H/D Exchange in Aromatic Systems

Deuterium labeling via acid-catalyzed exchange exploits the lability of C–H bonds in electron-deficient arenes. Treatment of 2-bromochlorobenzene with D₂SO₄/D₂O at 80°C for 48 h replaces four aromatic hydrogens with deuterium. However, this method risks regiochemical scrambling , reducing isotopic purity to 90–92% .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Isotopic Purity (% D) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Directed Ortho-Metalation | 85–90 | 98 | −78 | Moderate |

| Electrochemical | 65–78 | 99 | 25 | High |

| Multistep Halogenation | 79.5 | 98 | 80–120 | High |

| Isotopic Exchange | 90–92 | 90–92 | 80 | Low |

Key Findings:

- DoM achieves the highest regiospecificity but requires cryogenic conditions.

- Electrochemical deuteration offers environmental benefits but moderate yields.

- Multistep halogenation is scalable but generates halogenated byproducts.

Applications in Pharmaceutical and Environmental Analysis

This compound’s primary use lies in internal standardization for LC-MS quantification of polyhalogenated pollutants. Its deuterated structure minimizes matrix effects in complex biological samples. Recent studies also employ it as a tracer in deuterium kinetic isotope effect (DKIE) studies to elucidate reaction mechanisms.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-Bromo-chloro-benzène-d4 a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 2-Bromo-chloro-benzène-d4 implique son utilisation comme molécule traceuse. Les atomes de deutérium du composé permettent un suivi et une quantification précis dans diverses techniques analytiques. Cela aide à comprendre la pharmacocinétique et les voies métaboliques des médicaments, ainsi que dans le développement de nouveaux produits pharmaceutiques.

Applications De Recherche Scientifique

Analytical Chemistry

NMR Spectroscopy:

2-Bromochlorobenzene-d4 is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral data by minimizing the interference from hydrogen signals. This is particularly useful in quantifying other compounds in complex mixtures.

Case Study:

In a study analyzing the degradation products of polycyclic aromatic hydrocarbons, this compound was employed to calibrate NMR spectra, enhancing the accuracy of the results obtained from environmental samples .

Environmental Science

Contaminant Tracking:

The compound is utilized in studies aimed at tracking contaminants in water and soil. Its stable isotopic labeling aids in distinguishing between natural and anthropogenic sources of pollution.

Data Table: Contaminants Detected Using this compound

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound has been investigated for its role in synthesizing pharmaceutical compounds. Its unique chemical structure allows for the modification of drug candidates to enhance their efficacy and selectivity.

Case Study:

Research involving Lewis acid-catalyzed reactions demonstrated that this compound could be effectively used to synthesize enantioselective compounds with potential therapeutic applications. The study reported high yields and enantioselectivity when using this compound as a substrate .

Material Science

Nanoparticle Synthesis:

The compound has been explored in the synthesis of polyphenol-containing nanoparticles, which have applications in drug delivery and bioimaging. Its role as a precursor helps in stabilizing nanoparticles and enhancing their functional properties.

Data Table: Properties of Nanoparticles Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Size | 50-100 nm | Drug Delivery |

| Surface Charge | -30 mV | Bioimaging |

| Stability | >6 months | Therapeutic Delivery |

Mécanisme D'action

The mechanism of action of 2-Bromochlorobenzene-d4 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantitation in various analytical techniques. This helps in understanding the pharmacokinetics and metabolic pathways of drugs, as well as in the development of new pharmaceuticals .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below summarizes key properties of 2-bromochlorobenzene-d4 and related bromochlorobenzene derivatives:

Key Observations :

- Isotopic Effects: The deuterated analogs (e.g., this compound and 4-bromochlorobenzene-d4) exhibit slightly lower densities compared to their non-deuterated counterparts due to reduced molecular vibration .

- Positional Isomerism : The 2-, 3-, and 4-bromochlorobenzene isomers differ in substitution patterns, affecting reactivity and physical properties. For instance, 3-bromochlorobenzene (CAS 108-37-2) is less polar than the 2-isomer, influencing its solubility and chromatographic behavior .

Research and Industrial Relevance

Deuterated bromochlorobenzenes are critical in environmental and pharmaceutical research for tracing degradation pathways and metabolic studies. For example, 4-bromochlorobenzene-d4 is used in persistent pollutant analysis due to its stability and isotopic detectability . In contrast, non-deuterated isomers serve as intermediates in agrochemical and polymer synthesis .

Activité Biologique

2-Bromochlorobenzene-d4 is a deuterated compound that serves as a valuable tool in biological and chemical research. Its unique isotopic labeling allows for tracing metabolic pathways without significantly altering its chemical reactivity. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, receptor binding profiles, and potential therapeutic applications.

This compound is characterized by the molecular formula C6H4BrCl and includes deuterium atoms, which enhance its stability and tracking capabilities in biological studies. The synthesis of this compound typically involves bromination and chlorination processes, followed by deuteration to achieve the desired isotopic composition.

Receptor Interactions

Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, particularly in the context of dopaminergic signaling. The compound has been evaluated for its binding affinity to dopamine receptors (D1, D2, D3, D4) and serotonin receptors (5-HT1A, 5-HT2A).

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| DA D1 | 162.7 |

| DA D2 | 43.3 |

| DA D3 | 158.8 |

| DA D4 | 6.6 |

| 5-HT1A | 117.4 |

| 5-HT2A | 23.6 |

The high affinity for the D4 receptor suggests that this compound could play a role in modulating dopaminergic signaling pathways, which are crucial in psychiatric disorders such as schizophrenia and bipolar disorder .

Case Studies

Several studies have utilized this compound to investigate its effects on neuronal activity and behavior in animal models:

- Dopaminergic Modulation : In a study examining the effects of various compounds on dopaminergic signaling, it was found that this compound significantly enhanced dopamine release in striatal neurons. This effect was attributed to its binding affinity for D2 and D4 receptors, suggesting potential applications in treating dopamine-related disorders .

- Behavioral Studies : Animal models treated with this compound exhibited changes in locomotor activity, indicating its influence on motor functions mediated by dopaminergic pathways. These findings align with previous research that highlighted the role of D4 receptors in regulating motor behavior and cognitive functions .

Metabolic Pathways

The deuterated nature of this compound allows researchers to trace its metabolic pathways without interference from hydrogen isotopes. Studies have shown that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that retain biological activity.

Table 2: Metabolic Pathways of this compound

| Enzyme | Metabolite Produced |

|---|---|

| CYP1A1 | Hydroxylated derivatives |

| CYP2E1 | Dehalogenated products |

These metabolic products have been investigated for their potential biological effects, further expanding the understanding of how this compound interacts within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.